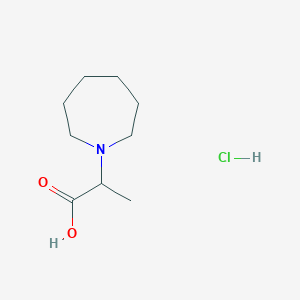
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dichlorophenyl)-1H-pyrazol-3-amine, also known as 5-(2,5-DCPP), is a synthetic compound used in research laboratories for a variety of applications. It is a white, crystalline solid that is insoluble in water and has a molecular weight of 261.12 g/mol. 5-(2,5-DCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. In
Aplicaciones Científicas De Investigación
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been studied for its potential use in the synthesis of pharmaceutical drugs, as a potential inhibitor of enzymes, and for its potential biological activities. Studies have shown that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has also been found to have anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) is not fully understood. It is believed that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) inhibits the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting this enzyme, 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can increase the levels of acetylcholine in the body, which can lead to increased alertness and improved cognitive performance.
Biochemical and Physiological Effects
Studies have shown that 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-cancer properties. It has also been found to have a sedative effect, which can help reduce anxiety and improve sleep. In addition, 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) has been found to have an antioxidant effect, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) in laboratory experiments has both advantages and limitations. One advantage is that it can be easily synthesized and is relatively inexpensive. In addition, it is stable and can be stored for long periods of time. However, there are some limitations to its use. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, it can be toxic if ingested in large quantities.
Direcciones Futuras
The potential applications of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) are still being explored. Future research will focus on understanding the mechanism of action of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) and its potential use in the synthesis of pharmaceutical drugs. In addition, further research will be conducted to explore its potential biological activities, such as its anti-inflammatory and anti-cancer properties. Finally, research will be conducted to explore the potential use of 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) as a therapeutic agent.
Métodos De Síntesis
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP) can be synthesized in a two-step method. The first step involves the reaction of 2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-aminedichlorophenol with hydrazine hydrate in the presence of an acid catalyst. The second step involves the reaction of the resulting product with formaldehyde in the presence of a base catalyst. The resulting product is 5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine(2,5-(2,5-dichlorophenyl)-1H-pyrazol-3-amineDCPP).
Propiedades
IUPAC Name |
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-7(11)6(3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMINMHLNNRABKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NN2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-dichlorophenyl)-1H-pyrazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B6144401.png)







![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)
![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)

![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)

